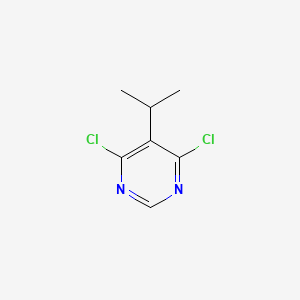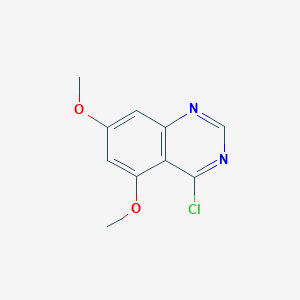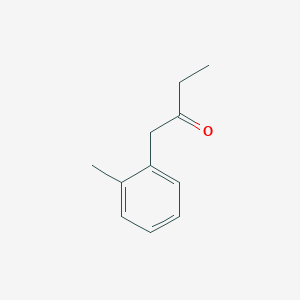
1-(2-Methylphenyl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylphenyl)butan-2-one, also known by its chemical formula C11H14O, is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by a butan-2-one backbone with a 2-methylphenyl group attached to the first carbon atom. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbenzene (toluene) with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation method but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature and pressure.
化学反应分析
Types of Reactions: 1-(2-Methylphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, and Cl2/FeCl3 for chlorination.
Major Products:
Oxidation: 2-Methylbenzoic acid.
Reduction: 1-(2-Methylphenyl)butan-2-ol.
Substitution: 2-Methyl-4-nitrophenylbutan-2-one (nitration product).
科学研究应用
1-(2-Methylphenyl)butan-2-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2-Methylphenyl)butan-2-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. For instance, in oxidation reactions, it is converted to carboxylic acids via the formation of intermediate alcohols and aldehydes. The molecular targets and pathways involved are specific to the type of reaction and the conditions employed.
相似化合物的比较
1-(2-Methylphenyl)butan-2-one can be compared with other aromatic ketones such as:
Acetophenone (C8H8O): Similar in structure but lacks the butyl side chain.
Benzophenone (C13H10O): Contains two phenyl groups instead of a methylphenyl and butanone group.
Propiophenone (C9H10O): Has a propyl side chain instead of a butyl side chain.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other aromatic ketones. Its methyl group on the phenyl ring and butanone backbone make it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound in the field of organic chemistry, with significant applications in research and industry Its unique structure and reactivity make it an important intermediate in the synthesis of various chemicals and pharmaceuticals
属性
IUPAC Name |
1-(2-methylphenyl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQOVCNBAMBWFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595276 |
Source


|
| Record name | 1-(2-Methylphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26667-68-5 |
Source


|
| Record name | 1-(2-Methylphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
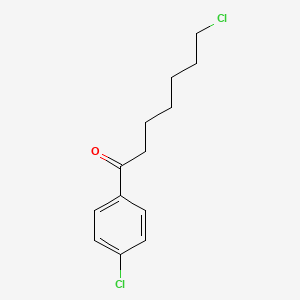
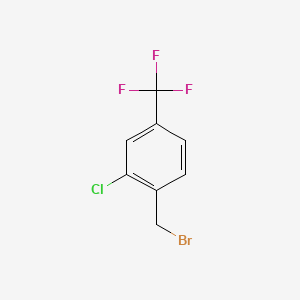
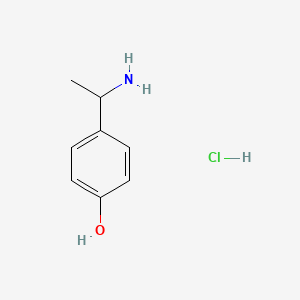
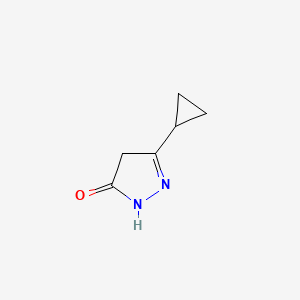

![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)
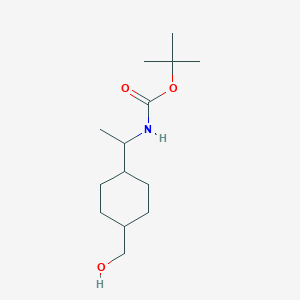

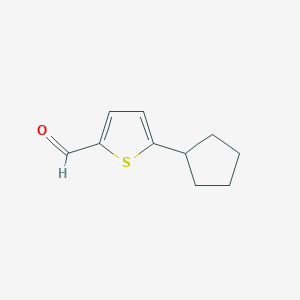
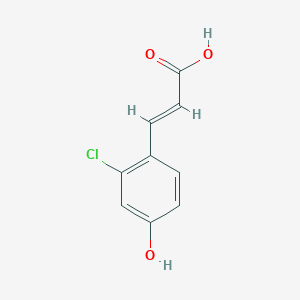

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)
